2,3,4,5,6-pentafluoro-N-(4-methoxybenzyl)benzamide
Overview
Description
2,3,4,5,6-pentafluoro-N-(4-methoxybenzyl)benzamide is an organic compound with the molecular formula C15H10F5NO2 It is characterized by the presence of five fluorine atoms attached to a benzene ring and a methoxybenzyl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-pentafluoro-N-(4-methoxybenzyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,3,4,5,6-pentafluorobenzoyl chloride and 4-methoxybenzylamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen interference.
Procedure: The 2,3,4,5,6-pentafluorobenzoyl chloride is added dropwise to a solution of 4-methoxybenzylamine in the solvent, with stirring and cooling to maintain a low temperature (0-5°C). The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large-scale reactors with precise temperature and pressure control.
Automation: Automated systems for reagent addition and monitoring of reaction parameters.
Purification: Industrial-scale purification techniques such as distillation, crystallization, and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6-pentafluoro-N-(4-methoxybenzyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents (e.g., dimethyl sulfoxide).
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Major Products
Substitution: Products include substituted benzamides with different functional groups replacing the fluorine atoms.
Reduction: The major product is the corresponding amine.
Oxidation: The major product is the carboxylic acid derivative.
Scientific Research Applications
2,3,4,5,6-pentafluoro-N-(4-methoxybenzyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its fluorine atoms, which can be detected by nuclear magnetic resonance spectroscopy.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3,4,5,6-pentafluoro-N-(4-methoxybenzyl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes or receptors due to its amide and methoxybenzyl groups.
Pathways Involved: It may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5,6-pentafluorobenzamide: Lacks the methoxybenzyl group, making it less complex.
2,3,4,5,6-pentafluoro-N-(4-methoxyphenyl)benzamide: Similar structure but with a methoxyphenyl group instead of a methoxybenzyl group.
Properties
IUPAC Name |
2,3,4,5,6-pentafluoro-N-[(4-methoxyphenyl)methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F5NO2/c1-23-8-4-2-7(3-5-8)6-21-15(22)9-10(16)12(18)14(20)13(19)11(9)17/h2-5H,6H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVMSQYLJBGSTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=C(C(=C(C(=C2F)F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F5NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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